molecular formula C6H12O5 B1680583 (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal CAS No. 3615-41-6

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal

Cat. No. B1680583
CAS RN: 3615-41-6
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-BXKVDMCESA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for each step .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Solubility and Chemical Synthesis

The compound (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal has been involved in various research studies focusing on solubility and chemical synthesis:

  • Solubility in Ethanol-Water Solutions : Xingchu Gong et al. (2012) investigated the solubility of several saccharides, including compounds structurally similar to (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal, in ethanol-water solutions. The study found that the solubility of these compounds increases with the equilibrium temperature. Additionally, the solubility of some saccharides decreases as the ethanol mass fraction in the mixed solvent increases, revealing important insights into the behavior of these compounds in various solvent environments (Gong, Wang, Zhang, & Qu, 2012).

  • Synthesis from (2S)-3,4-Dehydroproline Derivatives : D. M. Goli et al. (1994) conducted a study on synthesizing (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, a compound related to (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal. The synthesis was achieved in five steps from N-protected (2S)-3,4-dehydroproline methyl esters, highlighting a method for obtaining such complex molecules (Goli, Cheesman, Hassan, Lodaya, & Slama, 1994).

Biomedical Applications

Some studies have also investigated the potential biomedical applications of derivatives of (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal:

  • Green Synthesis of Acetals/Ketals : E. Pérez-Mayoral et al. (2009) studied the green synthesis of acetals/ketals from aldehydes/ketones, highlighting a solventless process catalyzed by molecular sieves. This process applies to the synthesis of key intermediates for other complex compounds with potential biomedical applications, indicating the relevance of (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal and its derivatives in the medical field (Pérez-Mayoral, Martín-Aranda, López-Peinado, Ballesteros, Zukal, & Čejka, 2009).

  • Synthesis of Di- and Trihydroxyamino Acids : U. Schmidt et al. (1991) worked on synthesizing protected derivatives of trihydroxynorleucines and dihydroxynorvalines, compounds structurally related to (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal. These amino acids are synthesized via corresponding α,β-didehydro compounds, hinting at the compound's potential in developing lipophilic amino acids with therapeutic applications (Schmidt, Lieberknecht, Kazmaier, Griesser, Jung, & Metzger, 1991).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its behavior .

properties

IUPAC Name

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNNRSAQSRJVSB-BXKVDMCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118214-04-3
Record name L-Mannose, 6-deoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118214-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7042647
Record name L-Rhamnose
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URL https://comptox.epa.gov/dashboard/DTXSID7042647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal

CAS RN

3615-41-6, 73-34-7
Record name L-Rhamnose
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URL https://commonchemistry.cas.org/detail?cas_rn=3615-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Mannopyranose, 6-deoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhamnose
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Record name Rhamnose
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Record name L-Mannose, 6-deoxy-
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Record name L-Rhamnose
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Record name 6-deoxy-L-mannose
Source European Chemicals Agency (ECHA)
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Record name RHAMNOSE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 2
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 3
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 4
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 5
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal
Reactant of Route 6
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal

Citations

For This Compound
1
Citations
L Lojková, V Vranová, K Rejšek, P Formánek - Chirality, 2014 - Wiley Online Library
Decontamination of polluted soils using plants is based on the ability of plant species (including transgenic plants) to enhance bioavailability of pollutants in the rhizosphere and support …
Number of citations: 7 onlinelibrary.wiley.com

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